Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a trifluoromethyl group, and a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to a series of reactions to introduce the trifluoromethyl group and the hexahydropyrimidine ring. The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the hexahydropyrimidine ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate involves interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. The hexahydropyrimidine ring can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[4-(methoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- Ethyl 6-[4-(ethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is unique due to the presence of the benzyloxy group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H21F3N2O5 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C21H21F3N2O5/c1-2-30-18(27)16-17(25-19(28)26-20(16,29)21(22,23)24)14-8-10-15(11-9-14)31-12-13-6-4-3-5-7-13/h3-11,16-17,29H,2,12H2,1H3,(H2,25,26,28) |
InChI Key |
SGVVQARBXFRKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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